Methyl 2-(2-fluoro-5-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-5-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(2-fluoro-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-fluoro-5-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-5-methoxyphenyl)acetate
- Methyl 2-(2-bromo-5-methoxyphenyl)acetate
- Methyl 2-(2-iodo-5-methoxyphenyl)acetate
Uniqueness
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
RYGONBHBOYMSIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(=O)OC |
Origin of Product |
United States |
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